1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is a complex organic compound featuring a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring
Vorbereitungsmethoden
The synthesis of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves multiple steps, typically starting with the preparation of the benzotriazole moiety. Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite and acetic acid . The cyclohexyl group with a tert-butyl substituent can be introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the dimethylmorpholine ring, which can be achieved through a cyclization reaction under basic conditions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the cyclohexyl group using hydrogenation techniques.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents used in these reactions include ethanol, hydroxylamine-O-sulfonic acid, and various acids and bases. Major products formed from these reactions include benzotriazole-based N,O-acetals and acylsilanes .
Wissenschaftliche Forschungsanwendungen
4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The benzotriazole moiety can bind to metal surfaces, forming stable coordination compounds that inhibit corrosion . In biological systems, the compound can interact with enzymes and receptors, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Benzimidazole: Another heterocyclic compound with similar structural features but different chemical properties.
Tolyltriazole: A derivative of benzotriazole with a tolyl group, used as a corrosion inhibitor.
Compared to these compounds, 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is unique due to its combination of a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H34N4O |
---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
4-[1-(benzotriazol-1-yl)-4-tert-butylcyclohexyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H34N4O/c1-16-14-25(15-17(2)27-16)22(12-10-18(11-13-22)21(3,4)5)26-20-9-7-6-8-19(20)23-24-26/h6-9,16-18H,10-15H2,1-5H3 |
InChI-Schlüssel |
HEBZANDPEIGMJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2(CCC(CC2)C(C)(C)C)N3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.